

(3-Ethynylphenyl)methanamine molecular weight and formula

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Compound of Interest

Compound Name: (3-Ethynylphenyl)methanamine

Cat. No.: B591659

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In-depth Technical Guide: (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **(3-Ethynylphenyl)methanamine**, a critical building block in the development of targeted protein degraders.

Core Molecular Data

(3-Ethynylphenyl)methanamine is a key reagent in the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its chemical properties are summarized below.

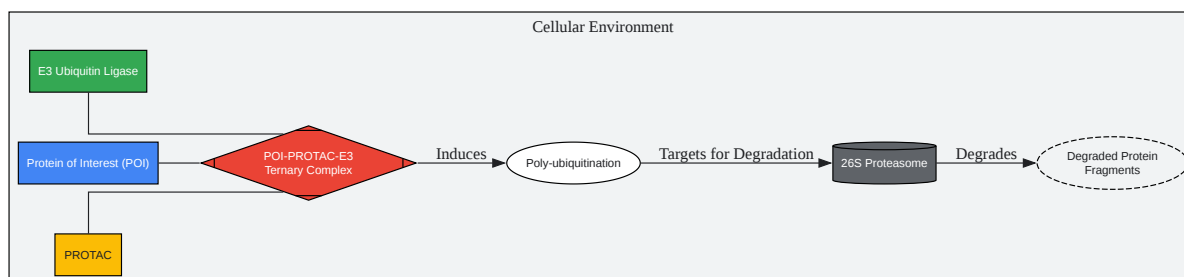
Property	Value
Molecular Formula	C ₉ H ₉ N
Molecular Weight	131.17
[1] [2]	

Application in Targeted Protein Degradation

(3-Ethynylphenyl)methanamine serves as a crucial "Protein Degradation Building Block".^[2] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General Signaling Pathway of PROTACs

The mechanism of action for PROTACs is a multi-step intracellular process. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.^[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in another degradation cycle, acting catalytically.



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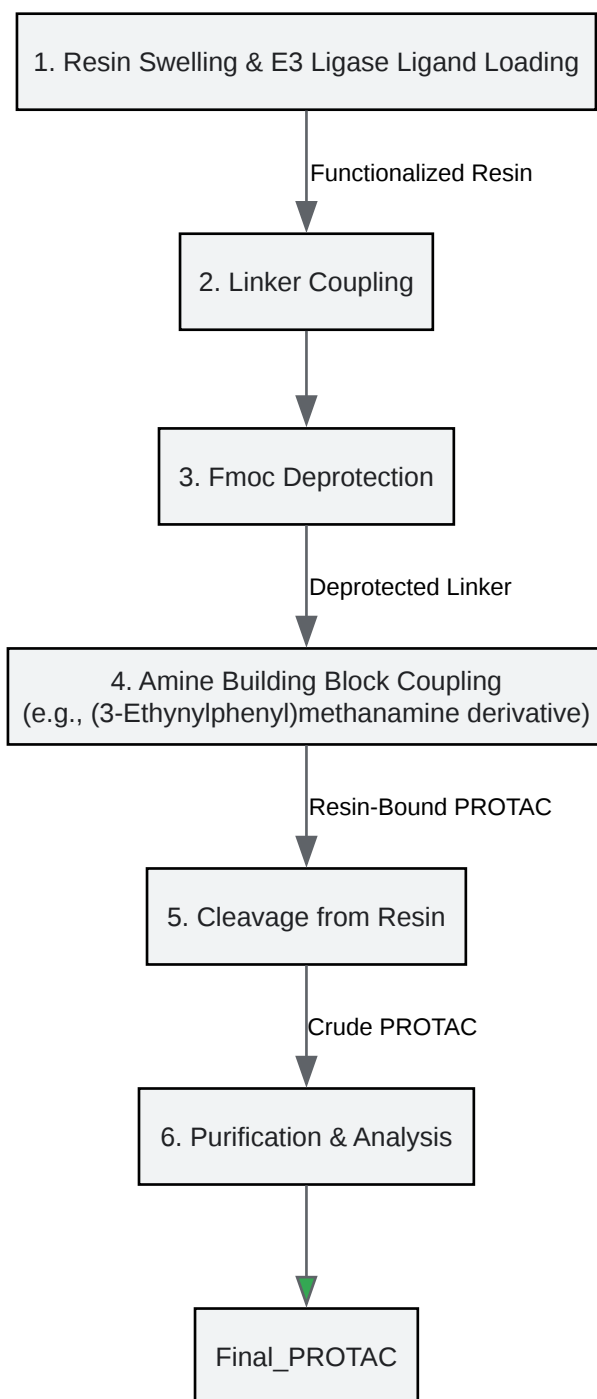
Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of PROTACs

While specific protocols for the direct use of **(3-Ethynylphenyl)methanamine** are proprietary and vary based on the target protein and E3 ligase, a general methodology for the solid-phase synthesis of PROTACs using amine-functionalized building blocks is outlined below. This protocol is adapted from established solid-phase synthesis techniques.

General Experimental Workflow for Solid-Phase PROTAC Synthesis

This workflow illustrates the key stages in constructing a PROTAC molecule on a solid support, a common strategy for building libraries of these complex molecules.



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Caption: A generalized workflow for the solid-phase synthesis of PROTACs.

Detailed Methodologies

1. Resin Swelling and E3 Ligase Ligand Loading:

- A suitable resin (e.g., Rink Amide resin) is swollen in a solvent such as N,N-dimethylformamide (DMF).
- If the resin is Fmoc-protected, the Fmoc group is removed using a solution of piperidine in DMF.
- The E3 ligase ligand (e.g., a derivative of pomalidomide) is then coupled to the resin.

2. Linker and POI Ligand Coupling:

- The functionalized resin is swelled again in DMF.
- An Fmoc-protected linker with a carboxylic acid functional group is activated with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin.
- The Fmoc protecting group on the other end of the linker is removed with piperidine in DMF.
- The Protein of Interest (POI) ligand, which may be a derivative of **(3-Ethynylphenyl)methanamine**, is then coupled to the deprotected end of the linker using a similar activation and coupling procedure.

3. Cleavage, Purification, and Analysis:

- The completed PROTAC molecule is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- The crude product is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).
- The identity and purity of the final PROTAC are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

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References

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